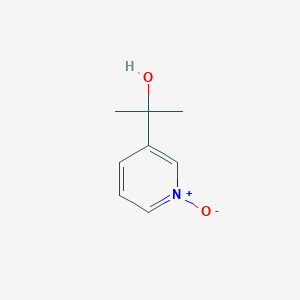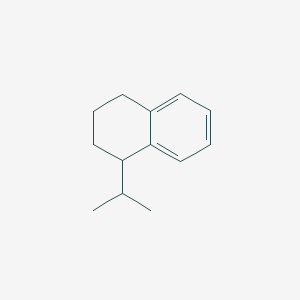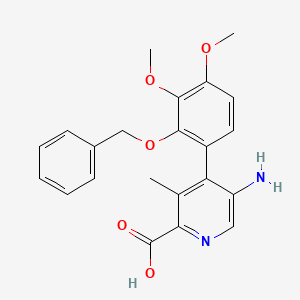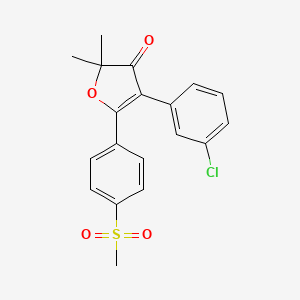
Histamine, N-benzoyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Histamine, N-benzoyl- is a derivative of histamine, a biogenic amine involved in various physiological processes such as immune response, gastric acid secretion, and neurotransmission . This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom of histamine, which modifies its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Histamine, N-benzoyl- typically involves the benzoylation of histamine. This can be achieved through the reaction of histamine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of Histamine, N-benzoyl- may involve more efficient and scalable methods such as continuous flow chemistry. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
Histamine, N-benzoyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Benzoyl derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the benzoyl group.
Substitution: Substituted benzoyl derivatives.
科学的研究の応用
Histamine, N-benzoyl- has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in studies of histamine receptors and their interactions with ligands.
Medicine: Investigated for its potential therapeutic effects in conditions involving histamine pathways, such as allergies and gastric disorders.
Industry: Utilized in the development of new materials and chemical processes
作用機序
Histamine, N-benzoyl- exerts its effects primarily through interactions with histamine receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses. The benzoyl group modifies the binding affinity and selectivity of the compound for different histamine receptor subtypes, influencing its pharmacological profile .
類似化合物との比較
Similar Compounds
Histamine: The parent compound, involved in immune response and neurotransmission.
Nα-guanylhistamine: A weak partial agonist to H2 receptors.
Burimamide: A highly specific and competitive H2 receptor antagonist.
Uniqueness
Histamine, N-benzoyl- is unique due to the presence of the benzoyl group, which alters its chemical reactivity and biological activity compared to other histamine derivatives. This modification can enhance its selectivity for certain histamine receptor subtypes, making it a valuable tool in pharmacological research .
特性
CAS番号 |
29677-71-2 |
|---|---|
分子式 |
C12H13N3O |
分子量 |
215.25 g/mol |
IUPAC名 |
N-[2-(1H-imidazol-5-yl)ethyl]benzamide |
InChI |
InChI=1S/C12H13N3O/c16-12(10-4-2-1-3-5-10)14-7-6-11-8-13-9-15-11/h1-5,8-9H,6-7H2,(H,13,15)(H,14,16) |
InChIキー |
DAUCLDROLUGJDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one](/img/structure/B13985907.png)




![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)




